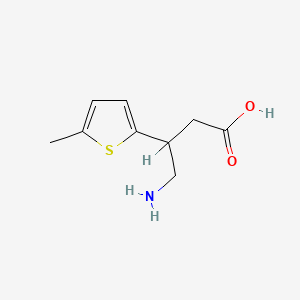
4-Amino-3-(5-methyl-2-thienyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(5-methyl-2-thienyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Amino-3-(5-methyl-2-thienyl)butyric acid is a compound of interest due to its structural similarity to GABA (gamma-aminobutyric acid) and its potential biological activities, particularly as a GABA receptor modulator. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which contributes to its unique properties and biological interactions. The compound can be represented as follows:
This structure allows it to interact with various biological targets, particularly in the central nervous system.
GABA Receptor Modulation
The primary biological activity of this compound is its role as a GABA-B receptor agonist. Research indicates that compounds with similar structures can enhance GABAergic transmission, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects in neurological disorders.
- GABA Transporters : The compound has been shown to influence GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Inhibition of these transporters can lead to increased levels of GABA, enhancing its inhibitory effects on neuronal excitability .
- Neuroprotective Effects : Studies suggest that modulation of GABA receptors may provide neuroprotective benefits, particularly in conditions such as epilepsy and anxiety disorders. The compound's ability to enhance GABA signaling can mitigate excitotoxicity associated with excessive neuronal firing .
Anticonvulsant Activity
Research has demonstrated that this compound exhibits anticonvulsant properties. In animal models, it has been effective in reducing seizure frequency and severity, similar to other known GABAergic agents like tiagabine .
Potential Therapeutic Applications
The compound's biological activity suggests several potential therapeutic applications:
- Epilepsy : By enhancing GABAergic transmission, it may serve as an effective treatment for various forms of epilepsy.
- Anxiety Disorders : Its anxiolytic effects could be beneficial in treating anxiety-related conditions.
- Pain Management : Preliminary studies indicate potential analgesic effects through modulation of GABA receptors involved in pain pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Applications De Recherche Scientifique
Pharmacological Properties
1. Cardiovascular Applications:
The compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme that degrades atrial natriuretic peptide (ANP). By inhibiting NEP, 4-amino-3-(5-methyl-2-thienyl)butyric acid can prolong the action of ANP, which is beneficial for treating various cardiovascular conditions such as hypertension, congestive heart failure, and edema .
2. Neurological Applications:
Research indicates that this compound may also exhibit neuroprotective effects. It has been shown to influence the gamma-aminobutyric acid (GABA) receptor pathways, which are crucial in managing anxiety and depression. Studies suggest that modulation of these pathways can lead to therapeutic benefits in mood disorders .
Case Studies
Table 1: Summary of Key Studies on this compound
Propriétés
Numéro CAS |
133933-77-4 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
4-amino-3-(5-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-2-3-8(13-6)7(5-10)4-9(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12) |
Clé InChI |
RPNWEWXYTFWDTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C(CC(=O)O)CN |
SMILES canonique |
CC1=CC=C(S1)C(CC(=O)O)CN |
Synonymes |
4-amino-3-(5-methyl-2-thienyl)butyric acid 4-AMTBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















